2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
Description
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrimidine ring substituted with phenyl and methoxyphenyl groups, and a hydrazone linkage connecting to a phenol group
Properties
IUPAC Name |
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-30-20-13-11-18(12-14-20)22-15-21(17-7-3-2-4-8-17)26-24(27-22)28-25-16-19-9-5-6-10-23(19)29/h2-16,29H,1H3,(H,26,27,28)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVXFQAFZFNQ-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves the condensation of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl hydrazine with 2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its specific structural features, such as the hydrazone linkage and the combination of pyrimidine and phenol moieties. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
